3-(1H-indol-2-yl)propanoic acid
Overview
Description
3-(1H-indol-2-yl)propanoic acid, also known as indole-3-propionic acid, is an organic compound belonging to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The propanoic acid moiety is attached to the indole ring at the second position. Indole derivatives are known for their wide range of biological activities and are found in various natural products and pharmaceuticals .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A . The interaction of these compounds with their targets can lead to changes in the target’s function, which can result in the observed biological activities.
Biochemical Pathways
For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants . The affected pathways and their downstream effects can contribute to the diverse biological and clinical applications of indole derivatives .
Result of Action
Indole derivatives have been reported to have diverse biological activities, suggesting that they can have various molecular and cellular effects . For example, some indole derivatives have shown anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, suggesting that 3-(1H-indol-2-yl)propanoic acid may also bind with high affinity to various biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-indol-2-yl)propanoic acid can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor. For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid, and triethylamine under reflux in 1-propanol consistently gives the corresponding indole derivative . Another method involves the condensation of 7,8,10,12,13-pentaoxaspiro[5.7]tridecane with tryptophan under the action of a catalyst based on samarium nitrate hexahydrate .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-(1H-indol-2-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The indole ring is particularly reactive towards electrophilic substitution due to the electron-rich nature of the ring system .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield indole-3-acetic acid, while reduction reactions can produce indole-3-ethanol .
Scientific Research Applications
3-(1H-indol-2-yl)propanoic acid has a wide range of scientific research applications due to its biological activity and chemical properties. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives. In biology and medicine, it has been studied for its potential therapeutic effects, including its role as an antioxidant and its ability to protect cells from oxidative damage . Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases and as a modulator of the gut microbiome .
Comparison with Similar Compounds
3-(1H-indol-2-yl)propanoic acid can be compared with other indole derivatives such as indole-3-acetic acid, indole-3-butyric acid, and indole-3-carboxylic acid. While these compounds share the indole ring structure, they differ in the functional groups attached to the ring and their specific biological activities . For example, indole-3-acetic acid is a well-known plant hormone involved in growth regulation, while indole-3-butyric acid is used as a rooting agent in plant propagation .
Properties
IUPAC Name |
3-(1H-indol-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSMPONBWJBOKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522649 | |
Record name | 3-(1H-Indol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30522649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5836-08-8 | |
Record name | 3-(1H-Indol-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30522649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3-(1H-indol-2-yl)propanoic acid (isotryptophan) against fungi?
A1: The research paper [] focuses on the isolation, identification, and characterization of isotryptophan from a bacterial strain. While it demonstrates the antifungal activity of isotryptophan against several plant-pathogenic fungi, it does not delve into the specific mechanism of action of this compound. Further research is needed to elucidate how isotryptophan interacts with fungal cells and the downstream effects leading to growth inhibition or fungal death.
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